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molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No. B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
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Patent
US07202376B2

Procedure details

0.723 g of sodium hydrate (97%) was dissolved in 80 ml of distilled water, and then it was divided into two Teflon reaction containers in halves for each. In one container it was dissolved by adding 8.258 g of sodium aluminate, and in the other container it was dissolved by adding 15.48 g of sodium meta-silicate. Subsequently, gel was formed as a result of adding the silicate solution to the aluminate solution quickly. It was stirred until gel became completely dissolved and then heated at 100° C. for 4 days to obtain zeolite A having Si/Al ratio 1.020 containing impurities. The obtained catalyst was cleaned several times with distilled water and then dried inside an oven at 100° C., and then had a reflux using aqueous solution having 0.1M of ammonium nitrate per 1 g of the catalyst to remove Na ion, which was contained in the catalyst. After this process, the catalyst was cleaned several times with distilled water and dried inside an oven, and then calcined more for 4 hours in the air at 500° C. to obtain pure zeolite A having Si/Al ratio 1.020.
Quantity
0.723 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.258 g
Type
reactant
Reaction Step Three
Quantity
15.48 g
Type
reactant
Reaction Step Four
[Compound]
Name
aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH2:1].[Na].[O:3]=[Al-:4]=O.[Na+:6].[O-:7][Si:8]([O-])=O.[Na+].[Na+]>O>[OH2:3].[O-2:7].[O-2:1].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Na+:6].[Na+:6].[Al+3:4].[Al+3:4].[Si+4:8] |f:0.1,2.3,4.5.6,8.9.10.11.12.13.14.15.16.17.18.19,^1:1|

Inputs

Step One
Name
Quantity
0.723 g
Type
reactant
Smiles
O.[Na]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.258 g
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Four
Name
Quantity
15.48 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Step Five
Name
aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
It was stirred until gel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
In one container it was dissolved
DISSOLUTION
Type
DISSOLUTION
Details
in the other container it was dissolved
CUSTOM
Type
CUSTOM
Details
Subsequently, gel was formed as
CUSTOM
Type
CUSTOM
Details
a result
DISSOLUTION
Type
DISSOLUTION
Details
became completely dissolved

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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